2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

Catalog No.
S1490678
CAS No.
23316-67-8
M.F
C27H21NO7
M. Wt
471.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

CAS Number

23316-67-8

Product Name

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

IUPAC Name

(3,4-dibenzoyloxy-5-cyanooxolan-2-yl)methyl benzoate

Molecular Formula

C27H21NO7

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C27H21NO7/c28-16-21-23(34-26(30)19-12-6-2-7-13-19)24(35-27(31)20-14-8-3-9-15-20)22(33-21)17-32-25(29)18-10-4-1-5-11-18/h1-15,21-24H,17H2

InChI Key

OFMYTVNDIRTGMR-UARRHKHWSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Synonyms

2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl Cyanide; 2,5-Anhydro-D-allonoitrile 3,4,6-Tribenzoate; NSC 326632

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Building Block for C-Nucleoside Synthesis:

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a valuable intermediate in the synthesis of C-nucleosides, a class of modified nucleosides with a non-glycosidic linkage between the sugar and nucleobase. These modified nucleosides can exhibit unique biological properties compared to their natural counterparts, making them potential candidates for drug development [].

Studies have shown that 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide can be used as a starting material for the synthesis of various C-nucleosides, including C-nucleoside analogues with antiviral and antitumor activities [, ].

Glycosylation Reagent:

The compound can also act as a glycosylation reagent, enabling the attachment of a sugar moiety to various organic molecules. This property finds applications in the synthesis of complex carbohydrates, which are important biological molecules involved in various cellular processes [].

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a chemical compound with the empirical formula C27H21NO7 and a molecular weight of 471.46 g/mol. It is classified as a C-nucleoside and serves as a significant building block in the synthesis of nucleosides. The compound features three benzoyl groups attached to the ribofuranose moiety, enhancing its stability and reactivity in various

Typical of nucleoside derivatives:

  • Nucleophilic Substitution: The cyanide group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Deprotection Reactions: The benzoyl groups can be removed under specific conditions (e.g., using sodium hydroxide or catalytic hydrogenation), yielding the corresponding ribofuranosyl cyanide.
  • Glycosylation Reactions: It can act as a glycosyl donor in the formation of C-nucleosides through coupling with appropriate acceptors .

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide exhibits notable biological activities:

  • Antiviral Properties: Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
  • Potential Antitumor Activity: Preliminary studies suggest that compounds derived from it may possess cytotoxic effects on certain cancer cell lines.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in nucleic acid metabolism, highlighting its potential as a therapeutic agent .

The synthesis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide typically involves:

  • Protection of Ribose: Starting from beta-D-ribofuranose, the hydroxyl groups at positions 2, 3, and 5 are protected using benzoyl chloride in the presence of a base like pyridine.
  • Cyanation: The protected ribofuranose is then treated with cyanide sources (e.g., sodium cyanide) to introduce the cyanide group.
  • Purification: The product is purified using techniques such as column chromatography to yield pure 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide .

This compound finds applications in various fields:

  • Pharmaceutical Development: It is used as an intermediate in the synthesis of antiviral and anticancer drugs.
  • Chemical Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
  • Research: Its unique structure makes it useful for probing glycosylation processes and developing new nucleoside analogs .

Studies investigating the interactions of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide with biological macromolecules have revealed:

  • Binding Affinity: Assessments of its binding affinity to DNA and RNA polymerases indicate potential inhibitory effects on nucleic acid synthesis.
  • Enzyme Kinetics: Interaction studies with specific enzymes have demonstrated its role as a competitive inhibitor, providing insights into its mechanism of action .

Several compounds share structural similarities with 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoseAcetyl group instead of cyanideLacks the biological activity associated with cyanides
2,3-Di-O-benzoyl-beta-D-ribofuranosyl chlorideChlorine instead of cyanideMore reactive but less stable than the cyanide variant
2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl cyanideAcetyl groups instead of benzoylGenerally less stable than benzoyl derivatives

The presence of multiple benzoyl groups in 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide enhances its stability and solubility compared to other similar compounds. Its unique combination of structural features allows for diverse applications in medicinal chemistry that are not possible with simpler derivatives .

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[(2R,3R,4S,5S)-3,4-dibenzoyloxy-5-cyanooxolan-2-yl]methyl benzoate

Dates

Modify: 2023-08-15

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